2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE
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Overview
Description
2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidinyl core, phenyl groups, and sulfanyl linkages, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl core, introduction of the sulfanyl groups, and attachment of the phenyl groups. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl acetic acid
- (1-Methyl-1H-imidazol-2-yl)sulfanyl acetic acid
- (1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl acetic acid
- (4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl acetic acid
Uniqueness
2-[(4-{[(4-METHYLPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-18-7-13-23(14-8-18)33-16-20-15-24(30)29-26(28-20)34-17-25(31)27-19-9-11-22(12-10-19)32-21-5-3-2-4-6-21/h2-15H,16-17H2,1H3,(H,27,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJLYQSTHPMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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